molecular formula C24H22N2O3S B2574360 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 1321882-04-5

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2574360
CAS No.: 1321882-04-5
M. Wt: 418.51
InChI Key: ZGAMSYWIRUEOBT-IZHYLOQSSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives are primarily studied for their synthesis methods and biological activities. For instance:

  • Synthesis and Analgesic Activity : Certain enaminoamides, structurally similar to the compound , have been synthesized and found to exhibit analgesic effects comparable to conventional drugs like sodium metamizole. The most active amide displayed higher levels of analgesic activity than some standard medications (Yusov et al., 2019).

  • Hypoglycemic and Hypolipidemic Activity : Novel thiazolidinedione ring-containing molecules, structurally similar to the compound, have been synthesized and evaluated. These molecules showed significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, indicating potential for type-2 diabetes treatment (Mehendale-Munj, Ghosh, & Ramaa, 2011).

  • Docking and Analgesic Activity Evaluation : Certain derivatives have been synthesized and evaluated for their analgesic activity. One compound, in particular, exhibited significant analgesic response, comparable to diclofenac sodium, a standard drug. Molecular docking studies have been used to explore the binding sites and strength of these new derivatives of acetamide (Kumar, Kumar, & Mishra, 2019).

  • Anticancer Activity : Compounds structurally related to the compound have been synthesized and evaluated for their anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines and induced apoptosis in cancer cells, indicating potential as anticancer agents (Ekrek et al., 2022).

  • Inhibitory Effects on Cancer Cell Lines : Certain mercapto xanthine derivatives, structurally related, have been synthesized and evaluated for antitumor activity on breast cancer and leukemic cancer cell lines. The results indicated that these compounds could effectively block oncogenic tyrosine kinases, contributing to their antitumor activity (Sultani et al., 2017).

  • Synthesis and Antioxidant Properties : Novel compounds, structurally similar, have been synthesized and evaluated for their antioxidant activity. One compound, in particular, demonstrated a significant scavenging ability on radicals, indicating its potential as an antioxidant agent (Lelyukh et al., 2021).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown anti-inflammatory properties. The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-26-21-18(28-2)14-15-19(29-3)22(21)30-24(26)25-23(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAMSYWIRUEOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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